6,7-Dimethoxy-3-((E)-styryl)-quinoline

PDGF receptor tyrosine kinase inhibition kinase inhibitor SAR quinoline medicinal chemistry

6,7-Dimethoxy-3-((E)-styryl)-quinoline (CHEMBL70149; BDBM50039041) is a synthetic small-molecule styrylquinoline derivative (C₁₉H₁₇NO₂; MW 291.3 g/mol) characterized by a 6,7-dimethoxy-substituted quinoline core bearing a trans-(E)-styryl moiety at the 3-position. This compound was originally disclosed as compound 15e within a focused library of 63 3-substituted quinoline derivatives systematically evaluated for platelet-derived growth factor receptor tyrosine kinase (PDGF-RTK) inhibition.

Molecular Formula C19H17NO2
Molecular Weight 291.3 g/mol
Cat. No. B10845105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethoxy-3-((E)-styryl)-quinoline
Molecular FormulaC19H17NO2
Molecular Weight291.3 g/mol
Structural Identifiers
SMILESCOC1=CC2=CC(=CN=C2C=C1OC)C=CC3=CC=CC=C3
InChIInChI=1S/C19H17NO2/c1-21-18-11-16-10-15(9-8-14-6-4-3-5-7-14)13-20-17(16)12-19(18)22-2/h3-13H,1-2H3/b9-8+
InChIKeyNQVBNOPSVRCGSI-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dimethoxy-3-((E)-styryl)-quinoline: A Defined PDGF Receptor Tyrosine Kinase Inhibitor with Validated Target Engagement Data


6,7-Dimethoxy-3-((E)-styryl)-quinoline (CHEMBL70149; BDBM50039041) is a synthetic small-molecule styrylquinoline derivative (C₁₉H₁₇NO₂; MW 291.3 g/mol) characterized by a 6,7-dimethoxy-substituted quinoline core bearing a trans-(E)-styryl moiety at the 3-position [1]. This compound was originally disclosed as compound 15e within a focused library of 63 3-substituted quinoline derivatives systematically evaluated for platelet-derived growth factor receptor tyrosine kinase (PDGF-RTK) inhibition [2]. It is classified as an investigative discovery agent and is documented in authoritative public databases including ChEMBL, BindingDB, PubChem (ZINC3834019), and the Therapeutic Target Database [3].

6,7-Dimethoxy-3-((E)-styryl)-quinoline: Why In-Class Quinoline Analogs Cannot Be Presumed Interchangeable


The 3-substituted quinoline chemotype exhibits extreme sensitivity to both the nature of the 3-position substituent and the presence of 6,7-dimethoxy groups, as demonstrated by a systematic structure–activity relationship (SAR) study of 63 congeners [1]. Within this series, PDGF-RTK IC₅₀ values span over three orders of magnitude—from 5 nM to >2,000 nM—depending on these structural variables [2]. Notably, removal of the 6,7-dimethoxy groups from the styryl-bearing scaffold reduces potency by approximately 40-fold, while replacing the trans-styryl group with a p-tolyl substituent causes a roughly 400-fold loss in inhibitory activity [3]. These data establish that neither the quinoline core, the styryl appendage, nor the dimethoxy substitution pattern alone is sufficient to confer potency; rather, their precise combination is the structural determinant of target engagement. Consequently, generic substitution of 6,7-Dimethoxy-3-((E)-styryl)-quinoline with a closely related analog—even one sharing the same core scaffold—carries a high risk of qualitatively altered pharmacology that cannot be predicted without explicit comparative data.

6,7-Dimethoxy-3-((E)-styryl)-quinoline: Quantitative Differentiation Evidence Against Closest Structural Analogs


PDGF-RTK Potency Comparison Versus the Non-Dimethoxy Styryl Analog (3-((E)-Styryl)-quinoline)

In a cell-free enzymatic assay measuring inhibition of human PDGF receptor phosphorylation, 6,7-Dimethoxy-3-((E)-styryl)-quinoline achieved an IC₅₀ of 5 nM, compared to 200 nM for the des-dimethoxy analog 3-((E)-styryl)-quinoline—both data points sourced from the same publication and curated in BindingDB under identical assay conditions [1][2]. This represents an approximately 40-fold potency enhancement attributable solely to the presence of the 6,7-dimethoxy substitution on the quinoline ring. The original SAR study explicitly noted that 6,7-dimethoxy groups were 'advantageous although not essential for potent inhibition of PDGF-RTK,' confirming that the dimethoxy motif is a significant but not obligatory potency driver [3].

PDGF receptor tyrosine kinase inhibition kinase inhibitor SAR quinoline medicinal chemistry

PDGF-RTK Potency Comparison Versus 3-p-Tolyl Analog (6,7-Dimethoxy-3-p-tolyl-quinoline)

When the trans-styryl group at the quinoline 3-position is replaced by a p-tolyl (4-methylphenyl) substituent while retaining the 6,7-dimethoxy motif, PDGF-RTK inhibitory potency drops from 5 nM (target compound) to 2,000 nM (comparator), representing an approximately 400-fold loss of activity [1][2]. Both measurements were derived from the same cell-free PDGF receptor phosphorylation assay reported in the seminal 1994 J Med Chem publication [3]. The original SAR analysis concluded that 'a lipophilic group attached to the quinoline 3-position contributed substantially to activity,' and the dramatic potency differential between the planar p-tolyl and the extended trans-styryl illustrates the critical role of the vinyl spacer and conformational flexibility in achieving optimal target engagement [3].

PDGF receptor inhibition 3-substituted quinoline kinase inhibitor selectivity

PDGF-RTK Potency Comparison Versus the Series-Optimal 4-Methoxyphenyl Analog

Within the same 63-compound series, the 4-methoxyphenyl-substituted analog (compound 15d; 6,7-Dimethoxy-3-(4-methoxyphenyl)-quinoline) was identified as one of the most potent inhibitors, with an IC₅₀ of 15 nM [1][2]. The target compound (15e; trans-styryl) achieves an IC₅₀ of 5 nM in the identical assay system, conferring a 3-fold potency advantage over the 4-methoxyphenyl benchmark [1]. Both compounds fall within the 'optimum activity' tier defined by the authors as IC₅₀ ≤ 20 nM, yet the styryl-bearing compound ranks among the most potent congeners in the entire library [3]. This modest but consistent 3-fold potency edge may translate into a meaningful reduction in the required screening concentration or compound loading in cellular and biochemical assay formats.

PDGF receptor inhibitor optimization structure-activity relationship styrylquinoline derivatives

Kinase Selectivity: PDGF-RTK Versus EGFR Tyrosine Kinase

6,7-Dimethoxy-3-((E)-styryl)-quinoline exhibits pronounced selectivity for PDGF-RTK over the epidermal growth factor receptor tyrosine kinase (EGFR-TK). In the cell-free EGFR phosphorylation assay, the compound showed negligible inhibition with an IC₅₀ > 20,000 nM, compared to its PDGF-RTK IC₅₀ of 5 nM—yielding a selectivity window exceeding 4,000-fold [1]. This selectivity profile is consistent across the series: the original publication states that 'most of the compounds in the series were tested for inhibition of cell-free epidermal growth factor receptor tyrosine kinase activity and found to be inactive' [2]. The 4-methoxyphenyl analog (15d) and the p-tolyl analog similarly show EGFR IC₅₀ values > 20,000 nM, confirming that PDGF selectivity is a class-level property of the 3-substituted 6,7-dimethoxyquinoline scaffold rather than unique to the styryl congener [3].

kinase selectivity profiling PDGF vs EGFR tyrosine kinase inhibitor specificity

6,7-Dimethoxy-3-((E)-styryl)-quinoline: Evidence-Backed Research Application Scenarios


PDGF-Dependent Signaling Pathway Dissection in Fibrosis and Vascular Biology Models

With a PDGF-RTK IC₅₀ of 5 nM and >4,000-fold selectivity over EGFR, this compound is suited for studies requiring selective pharmacological blockade of PDGF receptor signaling in cell-based models of fibrosis, atherosclerosis, or restenosis. The high potency allows low-nanomolar working concentrations, minimizing solvent-related cytotoxicity. Researchers should note that the closely related thiophene analog RPR-101511 (IC₅₀ range 1–20 nM) demonstrated in vivo efficacy in a swine coronary restenosis model, providing class-level validation for PDGF-RTK as a therapeutic node in vascular proliferative disease [1].

Structure–Activity Relationship (SAR) Reference Standard for 3-Substituted Quinoline Kinase Inhibitor Programs

As one of the most potent members (IC₅₀ = 5 nM) of the foundational 63-compound SAR series published by Maguire et al., this compound serves as an excellent positive control or benchmarking standard for medicinal chemistry programs exploring novel PDGF-RTK inhibitors bearing quinoline, quinoxaline, or related heterocyclic scaffolds. Its well-characterized potency, combined with documented inactivity against EGFR (IC₅₀ > 20,000 nM), provides a defined reference point for evaluating new chemical entities [2].

Kinase Selectivity Panel Reference Compound for PDGFR-α/β Profiling

The compound's documented dual activity against both PDGFR-α and PDGFR-β (IC₅₀ = 5 nM in the PDGF receptor phosphorylation assay) and its established lack of EGFR cross-reactivity make it a valuable reference inhibitor for kinase selectivity profiling panels. Its inclusion as a control can help validate assay conditions and establish benchmarking thresholds when screening compound libraries against the PDGFR kinase family [3].

Computational Chemistry and Molecular Docking Validation Studies

The availability of robust, quantitative biochemical data (PDGF-RTK IC₅₀ = 5 nM; EGFR IC₅₀ > 20,000 nM) from a single, well-cited publication makes this compound an ideal test case for validating computational docking models, QSAR predictions, and molecular dynamics simulations targeting the PDGF receptor ATP-binding pocket. Its structural simplicity (C₁₉H₁₇NO₂) and defined (E)-stereochemistry facilitate accurate in silico modeling [2].

Quote Request

Request a Quote for 6,7-Dimethoxy-3-((E)-styryl)-quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.